5-Bromopyridine-3,4-dicarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOJWAGUGFOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618383 | |
| Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90325-36-3 | |
| Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyridine Dicarboxylic Acids in Chemical Synthesis
Pyridine (B92270) dicarboxylic acids are a class of organic compounds that serve as crucial building blocks and intermediates in a wide array of chemical applications. bloomtechz.com Their rigid structure, combined with the presence of both a nitrogen atom in the pyridine ring and two carboxylic acid groups, makes them highly versatile ligands in coordination chemistry. nih.gov These compounds are fundamental in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). nih.govrsc.org The nitrogen atom and the carboxylate groups can coordinate to metal ions, leading to the formation of diverse and complex structures, from one-dimensional chains to two- and three-dimensional networks. rsc.orgrsc.org These materials are investigated for applications in gas storage, separation, and heterogeneous catalysis. nih.govmdpi.com
Beyond materials science, pyridine dicarboxylic acids and their derivatives are important in medicinal and pharmaceutical chemistry. bloomtechz.comoist.jp Certain derivatives have shown a range of biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties. bloomtechz.comorganic-chemistry.org They are also used to synthesize more complex bioactive molecules and chemical probes for biological research. oist.jp Furthermore, some pyridine dicarboxylic acids can function as organocatalysts, promoting chemical reactions in an environmentally benign manner, often in aqueous media. organic-chemistry.org For example, pyridine-2,6-dicarboxylic acid has been shown to be an effective bifunctional organocatalyst for reactions like the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org Their utility extends to the synthesis of dyes, pesticides, and high-performance polymers. bloomtechz.com
Role of Halogenated Pyridines in Advanced Chemical Research
Halogenated pyridines are indispensable building blocks in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. nih.govchemrxiv.org The presence of a halogen atom (F, Cl, Br, I) on the pyridine (B92270) ring provides a reactive handle for a variety of chemical transformations. nih.gov The carbon-halogen bond is a key site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the diversification of complex molecules, which is a critical strategy in drug discovery and medicinal chemistry. nih.gov
Halogen atoms also significantly influence the physicochemical properties of the pyridine ring. They can alter the electronic environment, lipophilicity, and metabolic stability of a molecule. frontiersin.org In medicinal chemistry, halogens are often incorporated into drug candidates to improve their binding affinity to biological targets through interactions like halogen bonding, where the halogen atom acts as a Lewis acid. acs.org The strategic placement of halogens is a common tactic to enhance the efficacy and pharmacokinetic profile of a drug. researchgate.net Late-stage halogenation, the introduction of a halogen atom into a complex molecule at a late step in the synthesis, is a valuable technique for creating analogues of drug leads for structure-activity relationship (SAR) studies. nih.govchemrxiv.org
Research Landscape and Potential of 5 Bromopyridine 3,4 Dicarboxylic Acid
General Synthetic Routes to this compound and Analogues
The construction of the core pyridine scaffold is a foundational aspect of heterocyclic chemistry. The methods employed are diverse, reflecting a long history of development from early condensation reactions to more sophisticated modern strategies.
Historically significant methods for pyridine synthesis rely on the condensation of carbonyl compounds with an ammonia (B1221849) source to construct the ring. These methods are valued for their ability to build the pyridine skeleton from simple, readily available starting materials.
Hantzsch Pyridine Synthesis : Developed by Arthur Rudolf Hantzsch in 1881, this method is a cornerstone of pyridine synthesis. wikipedia.org It typically involves a 2:1:1 condensation of a β-keto acid (like acetoacetate), an aldehyde, and ammonia. wikipedia.org This reaction first produces a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine derivative. wikipedia.orggcwgandhinagar.com While the classic Hantzsch synthesis yields symmetrical pyridines, modifications can be made to produce unsymmetrical products. gcwgandhinagar.comrsc.org
Chichibabin Pyridine Synthesis : First reported in 1924 by Aleksei Chichibabin, this reaction remains a basis for several industrial routes. wikipedia.orgrsc.org In its general form, it involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While the precursors are inexpensive, the reaction often suffers from low yields. wikipedia.org
Guareschi-Thorpe Synthesis : This method provides access to 2-pyridone derivatives. The Guareschi synthesis involves the reaction of a β-dicarbonyl compound with a β-enaminocarbonyl compound or a nitrile to form unsymmetrical pyridines. gcwgandhinagar.com
Organometallic Chemistry and C-X Bond Functionalization
The functionalization of a pre-formed pyridine ring, particularly one containing a halogen, is a powerful and versatile strategy. Organometallic reagents are central to these transformations, enabling the selective formation of new carbon-carbon and carbon-heteroatom bonds.
Halogen-metal exchange is a fundamental organometallic reaction that converts an aryl halide into an organometallic species. For bromopyridines, this typically involves reaction with an organolithium reagent to generate a lithiated pyridine. This process is highly effective for creating a nucleophilic carbon center on the pyridine ring, which can then react with various electrophiles. znaturforsch.com The regioselectivity of the exchange can be controlled by carefully adjusting reaction conditions. znaturforsch.com For instance, sensitive iodinated or brominated pyridines can be converted to the corresponding organomagnesium reagents using reagents like iPrMgX. znaturforsch.com This method is crucial for preparing functionalized pyridines that might not be accessible through direct synthesis. researchgate.net
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the pyridine ring, such as an amide or methoxy (B1213986) group, complexes with a lithium reagent. wikipedia.orgclockss.org This interaction directs the strong base to deprotonate the C-H bond at the position ortho (adjacent) to the DMG, forming a specific aryllithium intermediate. wikipedia.orgclockss.org This intermediate can then be "trapped" with an electrophile to introduce a new substituent with high regioselectivity. clockss.org Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used at low temperatures to prevent competing nucleophilic addition to the pyridine ring. clockss.org This method allows for the precise installation of functional groups, which is essential for synthesizing complex targets. nih.gov For example, the lithiation of 3-chloropyridine (B48278) with lithium amides occurs exclusively at the 4-position. acs.org
Grignard reagents (RMgX) are among the most versatile organometallic compounds in organic synthesis. Their application to pyridine chemistry is extensive and includes several distinct approaches:
Addition to Pyridine N-Oxides : Pyridine N-oxides react readily with Grignard reagents. rsc.orgrsc.org The initial addition typically occurs at the C2-position, and subsequent treatment can lead to 2-substituted pyridines. rsc.orgorganic-chemistry.org This method provides a reliable way to introduce alkyl, aryl, and vinyl groups onto the pyridine ring. rsc.org
Addition to Pyridinium (B92312) Salts : The reactivity of the pyridine ring can be enhanced by forming a pyridinium salt, for example, by N-acylation. These activated intermediates readily undergo nucleophilic addition by Grignard reagents. nih.gov Recent advances have demonstrated catalytic, enantioselective additions to pyridinium salts, yielding chiral dihydropyridines. nih.govacs.org
Cross-Coupling Reactions : Bromopyridines can be converted into pyridyl Grignard reagents, which then serve as nucleophiles in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling). More recently, novel methods have emerged, such as the purple light-promoted coupling of bromopyridines with Grignard reagents, which proceeds without a transition metal catalyst via a single electron transfer (SET) mechanism. organic-chemistry.org This light-promoted reaction works for 2- and 4-bromopyridines and a wide array of Grignard reagents. organic-chemistry.orgorganic-chemistry.org
iPrMgX (Isopropylmagnesium halide)Lithium diisopropylamide (LDA)Lithium 2,2,6,6-tetramethylpiperidide (LTMP)3-ChloropyridineGrignard reagent (RMgX)Pyridine N-oxide2-substituted pyridinePyridinium saltBromopyridine2-Bromopyridine4-BromopyridineTransition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-5 position of this compound serves as a key handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds, particularly for generating biaryl structures. This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. libretexts.orgwikipedia.org In the context of this compound, the C-Br bond readily participates in this coupling. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an activated boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov
The reaction conditions must be chosen carefully to accommodate the carboxylic acid groups, which can be sensitive to certain bases. organic-chemistry.org However, the Suzuki-Miyaura coupling is known for its broad functional group tolerance, making it highly suitable for complex substrates. nih.gov A variety of catalysts, bases, and solvents can be employed to optimize the reaction for high yields. wikipedia.orgmdpi.com
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/PCy₃ | Facilitates the oxidative addition and reductive elimination steps. |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the new carbon fragment. |
| Base | K₂CO₃, Cs₂CO3, K₃PO₄, NaOH | Activates the boron reagent for transmetalation. organic-chemistry.org |
| Solvent | Toluene, Dioxane, THF, DMF/Water | Solubilizes reactants and facilitates the reaction. |
This table presents generalized conditions and may require optimization for the specific substrate.
Negishi and Stille Coupling Applications
The Negishi and Stille reactions are powerful alternatives to the Suzuki coupling for forming C-C bonds.
The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides catalyzed by palladium or nickel complexes. wikipedia.org This method is noted for its high reactivity and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org The general mechanism follows the classic oxidative addition, transmetalation, and reductive elimination pathway. researchgate.net For this compound, the C-Br bond would react with an organozinc compound in the presence of a catalyst like Tetrakis(triphenylphosphine)palladium(0). wikipedia.org
The Stille coupling employs organotin reagents (stannanes) and a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback compared to organoboron or organozinc reagents. libretexts.org The mechanism is similar to other palladium-catalyzed cross-couplings. researchgate.net The reaction is compatible with a wide range of functional groups, which would be advantageous for a molecule like this compound.
Table 2: Comparison of Negishi and Stille Coupling for Aryl Bromides
| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity, broad scope including sp³ carbons. wikipedia.org | Moisture and air sensitivity of reagents. |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Excellent functional group tolerance, neutral conditions. | Toxicity of tin reagents and byproducts. libretexts.org |
This table provides a general comparison; specific applications may vary.
Ullmann and Chan-Lam Coupling Methodologies
The Ullmann and Chan-Lam reactions are copper-catalyzed methods primarily used for forming carbon-heteroatom bonds (C-N, C-O, C-S).
The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol, typically requiring stoichiometric amounts of copper and high reaction temperatures. st-andrews.ac.uk More modern protocols have been developed with improved conditions.
The Chan-Lam coupling represents a significant advancement, allowing for the oxidative coupling of arylboronic acids with N-H or O-H containing compounds at or near room temperature and often open to the air. nrochemistry.comorganic-chemistry.orgwikipedia.org Unlike palladium-catalyzed couplings that pair an electrophile with a nucleophile, the Chan-Lam reaction couples two nucleophilic partners. nrochemistry.com The mechanism is thought to involve a Cu(III) intermediate, which undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org For this compound, the Chan-Lam reaction could be used to couple the C-Br position with various amines or alcohols, although it is more commonly performed by coupling an organoboron species with a heteroatom nucleophile. wikipedia.org
Table 3: Reagents for Chan-Lam C-N Coupling
| Component | Examples | Role |
|---|---|---|
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuI | Catalyst for the coupling reaction. nrochemistry.com |
| Boronic Acid | Arylboronic acids | Arylating agent. |
| Nucleophile | Amines, Amides, Carbamates, Sulfonamides | Provides the heteroatom for the new bond. organic-chemistry.org |
| Oxidant | O₂ (Air), Pyridine N-oxide | Often required to regenerate the active Cu(II) or Cu(III) catalyst. nrochemistry.com |
| Solvent | CH₂Cl₂, MeCN, Dioxane, MeOH | Reaction medium. |
This table outlines typical components for Chan-Lam aminations.
Decarboxylative Coupling Reactions in Pyridine Chemistry
Decarboxylative cross-coupling has emerged as a powerful strategy where a carboxylic acid is used as a coupling partner, expelling CO₂ in the process. wikipedia.org This approach avoids the need to pre-synthesize organometallic reagents from the corresponding halides and utilizes abundant and often inexpensive carboxylic acids. wikipedia.orgnih.gov
For this compound, this methodology presents two distinct possibilities:
Coupling at the Carboxyl Group: One of the carboxylic acid groups at the C-3 or C-4 position could be coupled with an organic halide. The presence of the nitrogen atom in the ring can influence the reaction, potentially directing the palladium catalyst and facilitating the transformation. wikipedia.org
Coupling at the Bromo Group: The C-Br bond can be coupled with a different (hetero)aryl carboxylic acid. This reaction typically requires a metal catalyst (e.g., palladium or copper) and an oxidant. wikipedia.org
Recent advancements include photoredox-mediated decarboxylative couplings and one-pot procedures that combine decarboxylative borylation with a subsequent Suzuki-Miyaura coupling, offering a streamlined path to complex molecules from two different carboxylic acid precursors. nih.govprinceton.edu
Regioselective Functionalization Techniques of Pyridine Scaffolds
The functionalization of the this compound scaffold can be directed with high regioselectivity due to the distinct reactivity of its substituent groups.
At the C-5 Position: The bromine atom is the most versatile site for modification via the transition-metal-catalyzed cross-coupling reactions discussed previously (Suzuki, Negishi, Stille, etc.). This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
At the C-3 and C-4 Positions: The two carboxylic acid groups can be selectively functionalized. They can be converted into esters, amides, or other derivatives using standard organic chemistry techniques. Furthermore, they can serve as directing groups for C-H activation at other positions or be used as coupling handles in decarboxylative reactions. wikipedia.org
At the C-6 Position: The remaining C-H bond on the pyridine ring is a potential site for direct C-H functionalization. The electronic properties of the existing bromo and dicarboxyl substituents, which are electron-withdrawing, would influence the reactivity and regioselectivity of such a transformation. nih.gov Directed metalation or palladium-catalyzed C-H activation protocols could potentially be employed to introduce new substituents at this position.
The strategic choice of reagents and reaction conditions allows chemists to selectively modify one part of the molecule while leaving the others intact, enabling the systematic construction of complex, highly functionalized pyridine derivatives.
Solid-Phase Synthesis Applications for Pyridine Derivatives
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, as purification is simplified to washing the solid support (resin). The structure of this compound is well-suited for this methodology.
The dicarboxylic acid functionality provides a robust anchor point for immobilization onto a solid support. nih.gov One of the carboxylic acid groups can be attached to a resin, such as a Wang or Rink amide resin, leaving the second carboxylic acid and the C-Br bond available for further chemical transformations. mdpi.com
Once anchored, a sequence of reactions can be performed on the scaffold. For example, a Suzuki or Negishi coupling could be carried out at the C-5 position. Subsequently, the second carboxylic acid could be coupled with an amine to form an amide. Finally, the desired molecule is cleaved from the resin. This approach streamlines the synthesis process, avoids tedious purifications of intermediates, and is amenable to automation and the creation of combinatorial libraries for drug discovery and material science applications. nih.govresearchgate.net
In Situ Reaction Mechanisms and Control (e.g., Decarboxylation Pathways)
The in situ decarboxylation of pyridine dicarboxylic acids is a reaction of significant interest, with the reaction pathway and rate being highly dependent on the relative positions of the carboxyl groups on the pyridine ring. For this compound, the decarboxylation process is primarily influenced by the stability of the pyridine-3,4-dicarboxylic acid (also known as cinchomeronic acid) core.
Studies on the thermal stability of pyridine dicarboxylic acid isomers have shown that pyridine-3,4-dicarboxylic acid is among the most stable, with a decomposition temperature reported to be above 311°C. wur.nl This high thermal stability is attributed to the unlikelihood of forming an intramolecular hydrogen bond between the pyridine nitrogen and the carboxylic groups at the meta and para positions. wur.nl In contrast, pyridine-2,3-dicarboxylic acid (quinolinic acid) undergoes decarboxylation much more readily, at around 120°C in water, highlighting the profound effect of carboxyl group positioning. cdnsciencepub.com The decarboxylation of quinolinic acid is over 500 times faster than that of other pyridinedicarboxylic acid isomers. cdnsciencepub.com
The generally accepted mechanism for the decarboxylation of many pyridinecarboxylic acids involves the formation of a zwitterionic intermediate. stackexchange.com For picolinic acid (pyridine-2-carboxylic acid), this zwitterion is proposed as a key intermediate, facilitating the loss of carbon dioxide. stackexchange.com However, for pyridine-3,4-dicarboxylic acid, the formation of a similar stabilizing intermediate is less favorable due to the positions of the carboxyl groups relative to the ring nitrogen. The decarboxylation, when it occurs at high temperatures, likely proceeds through the loss of one carboxyl group to form the corresponding brominated nicotinic or isonicotinic acid. The selective loss of either the C3 or C4 carboxyl group would depend on the specific reaction conditions and the electronic influence of the bromo substituent.
The presence of the electron-withdrawing bromine atom at the 5-position is expected to influence the electron density of the pyridine ring and the acidity of the carboxylic protons. This can affect the stability of any charged intermediates formed during the decarboxylation process. While electron-withdrawing groups can sometimes facilitate decarboxylation by stabilizing a resulting carbanion, the stability of the aryl carbanion in this context is generally low. It is more likely that the inductive effect of the bromine atom will influence the relative ease of protonation and the subsequent C-C bond cleavage.
Control over the decarboxylation of this compound would involve careful management of reaction temperature. Given the high decomposition temperature of the parent pyridine-3,4-dicarboxylic acid, significant thermal energy is required to initiate the loss of CO2. The selective mono-decarboxylation to either 5-Bromo-pyridine-3-carboxylic acid or 5-Bromo-pyridine-4-carboxylic acid would be a synthetic challenge, likely requiring specific catalytic or reaction conditions that are not yet detailed in the literature for this specific molecule.
Below is a table summarizing the thermal stability of related pyridine dicarboxylic acids, which provides context for the expected behavior of the title compound.
| Compound Name | Structure | Decomposition/Decarboxylation Temperature (°C) | Reference |
| Pyridine-3,4-dicarboxylic acid | > 311 | wur.nl | |
| Pyridine-2,3-dicarboxylic acid | ~120 (in water) | cdnsciencepub.com | |
| Pyridine-3,5-dicarboxylic acid | > 311 | wur.nl |
Synthesis of Novel this compound Derivatives
The two carboxylic acid groups at the 3- and 4-positions are primary sites for derivatization through well-established carboxylic acid chemistry. These reactions, such as esterification and amidation, can be used to introduce a wide variety of substituents, thereby modulating the molecule's solubility, steric bulk, and electronic properties.
The synthesis of symmetrical diesters or diamides can be achieved by reacting this compound with an excess of an alcohol or amine. For instance, reaction with methanol (B129727) in the presence of an acid catalyst would yield the dimethyl ester. Similarly, treatment with an amine using standard peptide coupling reagents would produce the corresponding diamide (B1670390) derivatives. nih.gov The synthesis of asymmetrical derivatives, where the two carboxylic acids are modified differently, requires a more controlled, stepwise approach, potentially involving protecting group strategies.
Table 1: Potential Derivatives of this compound via Carboxylic Acid Functionalization
| Derivative Class | Reagents and Conditions | Potential Derivative Structure |
| Diesters | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Dimethyl 5-bromopyridine-3,4-dicarboxylate |
| Diamides | Amine (e.g., Propylamine, Aniline), Coupling Agent (e.g., DCC, EDC), Base | N3,N4-Dipropyl-5-bromopyridine-3,4-dicarboxamide |
| Acyl Halides | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 5-Bromopyridine-3,4-dicarbonyl dichloride |
| Anhydrides | Acetic Anhydride (B1165640), Heat | Cyclic anhydride formation between the two carboxyl groups |
This table presents potential synthetic transformations based on standard organic chemistry principles.
Introduction of Diverse Functional Groups on the Pyridine Core
The pyridine core of this compound offers multiple avenues for functionalization. The bromine atom at the 5-position is a key handle for introducing new groups via cross-coupling or nucleophilic substitution reactions. chemimpex.com Furthermore, the pyridine nitrogen atom can undergo reactions typical of tertiary amines and heterocyclic systems. wikipedia.org
Substitution of the Bromo Group: The bromine atom can be replaced by various nucleophiles or used in transition-metal-catalyzed cross-coupling reactions. For example, cyanation reactions can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Pyridine N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. This modification alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic attacks. wikipedia.org
C-H Functionalization: While the existing substituents direct reactivity, modern C-H activation strategies could potentially be employed to introduce new functional groups at the remaining C-H position on the ring, although this would require careful optimization to achieve regioselectivity. nih.gov
Preparation of Pyridine-Based Molecular Scaffolds and Libraries
The trifunctional nature of this compound makes it an excellent starting point for the synthesis of molecular scaffolds and small molecule libraries. nih.govnih.gov By systematically varying the substituents at the three reactive sites (two carboxylates and the bromo position), a large number of distinct compounds can be generated from a single core structure.
This process can be facilitated using high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry, to accelerate the generation of a library of related compounds. researchgate.netsoton.ac.uk For example, a library could be constructed by first creating a series of different esters or amides from the dicarboxylic acid, followed by diversification at the 5-position via various palladium-catalyzed cross-coupling reactions. Such libraries are valuable in drug discovery for screening against biological targets. nih.gov
Formation of Bipyridine and Poly-pyridine Systems via Coupling Reactions
The bromine atom on the pyridine ring is a prime site for forming carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions, which are powerful methods for constructing bipyridine and poly-pyridine systems. mdpi.compreprints.org These larger conjugated systems are of significant interest in materials science for their electronic and photophysical properties, and as ligands in coordination chemistry.
Several well-known coupling reactions can be employed:
Suzuki Coupling: Reaction with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov
Stille Coupling: Coupling with an organotin reagent, such as a pyridylstannane, catalyzed by palladium. mdpi.comresearchgate.net
Negishi Coupling: Reaction with an organozinc reagent, which can be highly effective for forming C-C bonds with heteroaromatics. mdpi.compreprints.org
Ullmann Coupling: A classic method involving the copper-mediated homocoupling of two bromopyridine units to form a symmetrical bipyridine. nih.gov
Decarboxylative cross-coupling is another modern approach where a carboxylic acid is used as a coupling partner, potentially offering alternative synthetic routes. preprints.orgnih.gov
Table 2: Cross-Coupling Reactions for Bipyridine Synthesis from this compound
| Coupling Reaction | Key Reagents | Product Type |
| Suzuki Coupling | Pyridylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Asymmetrical Bipyridine |
| Stille Coupling | Pyridylstannane, Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Asymmetrical Bipyridine |
| Negishi Coupling | Pyridylzinc halide, Pd catalyst (e.g., Pd(dba)₂) | Asymmetrical Bipyridine |
| Ullmann Homocoupling | Copper powder, High temperature | Symmetrical Bipyridine |
This table summarizes potential coupling strategies. The dicarboxylic acid groups would likely be protected as esters during these reactions.
Linker Chemistry for Conjugate and Polymer Systems
The rigid pyridine core and the two carboxylic acid groups make this compound an excellent candidate for use as a linker molecule in the construction of polymers and molecular conjugates. mdpi.comsymeres.com Linker chemistry is crucial in fields like drug delivery, where linkers connect a targeting moiety (like an antibody) to a payload (like a drug), and in materials science for creating metal-organic frameworks (MOFs) and conjugated polymers. rsc.orgresearchgate.net
The dicarboxylic acid functionality can be used to form ester or amide bonds with two other molecules, effectively "linking" them together. rsc.org The defined geometry of the pyridine ring ensures that the linked components are held in a relatively fixed spatial orientation. The bromine atom provides a third, orthogonal reactive site that can be used to attach another functional unit or to tune the properties of the final conjugate or polymer. For example, pyridine-containing linkers have been explored in pH-sensitive drug release systems. nih.gov The synthesis of conjugated polymers can incorporate pyridine units to create regularly spaced bends in the polymer backbone, influencing the material's morphology and electronic properties. rsc.org
Coordination Chemistry and Supramolecular Architecture
Ligand Design Principles for Metal-Organic Frameworks (MOFs)
The design of MOFs relies on the careful selection of organic ligands and metal nodes to achieve desired network topologies and functionalities. 5-Bromopyridine-3,4-dicarboxylic acid possesses several key attributes that make it a promising candidate for MOF synthesis:
Multiple Coordination Sites: The two carboxylate groups and the pyridine (B92270) nitrogen atom can all participate in coordination with metal ions. The adjacent positioning of the carboxylates allows for chelation, which can lead to the formation of stable, rigid secondary building units (SBUs).
Functionalization: The bromine atom introduces an additional functional handle. While not typically a primary coordination site, it can influence the electronic properties of the ligand and participate in halogen bonding, a type of non-covalent interaction that can further stabilize the supramolecular assembly. It can also serve as a site for post-synthetic modification.
The combination of these features allows for the potential formation of a wide array of network topologies, from simple grids to complex, interpenetrated frameworks. The rigidity of the pyridine backbone, coupled with the flexibility of the carboxylate groups, offers a balance that is often sought after in the design of robust and porous MOFs.
Construction of Coordination Polymers (CPs) Utilizing Dicarboxylate Ligands
The dimensionality of coordination polymers is largely dictated by the coordination modes of the organic ligand and the coordination geometry of the metal center. Based on the behavior of analogous pyridine-dicarboxylic acids, we can predict the formation of various dimensional structures with this compound.
At the simplest level, this compound can form discrete, zero-dimensional complexes. This typically occurs when the ligand coordinates to a limited number of metal centers, and the resulting complex does not extend into a polymeric chain. For instance, the chelation of the dicarboxylate moiety to a single metal ion, with the pyridine nitrogen remaining uncoordinated or coordinated to a terminal ligand, would result in a mononuclear complex. Binuclear or small cluster complexes could arise if the carboxylate groups bridge two or more metal ions in a paddlewheel or similar SBU, without further extension into a polymeric structure. A study on a binuclear zinc complex with a different pyridine-dicarboxylic acid derivative illustrates the formation of such 0D structures. google.com
The formation of one-dimensional chains is a common motif in the coordination chemistry of pyridine-dicarboxylic acids. These can be assembled in several ways:
Carboxylate Bridging: The dicarboxylate groups can bridge adjacent metal centers to form a linear or zigzag chain.
Pyridine-Nitrogen Coordination: The pyridine nitrogen can coordinate to a metal ion, extending a mononuclear or binuclear unit into a 1D chain.
Helical Chains: The specific stereochemistry of the ligand and the coordination preferences of the metal ion can lead to the formation of helical chains, as has been observed in a manganese(II) coordination polymer with a related ligand. guidechem.com
A samarium(III) complex with 2,2'-bipyridine-6,6'-dicarboxylic acid demonstrates the formation of a 1D chain structure that further assembles into a 3D supramolecular network through hydrogen bonding. chemodex.com
By connecting 1D chains or by coordinating in a planar fashion, 2D layered structures can be formed. The pyridine nitrogen of this compound is crucial for extending the dimensionality from 1D to 2D. If the carboxylate groups form chains, the pyridine nitrogen can act as a linker to bridge these chains into a sheet. Several coordination polymers based on pyridine-dicarboxylate linkers have resulted in 2D layered structures with various topologies, such as (4,4) grid or (3,6) sheet structures. guidechem.comsigmaaldrich.com
The ultimate goal in many coordination chemistry studies is the construction of 3D frameworks, which often exhibit porosity and other interesting properties. For this compound to form a 3D network, all of its potential coordination sites would likely need to be utilized to link metal centers in three dimensions. This could be achieved through a combination of carboxylate bridging in one or two dimensions and pyridine nitrogen coordination in the third dimension. The formation of 3D metal-organic frameworks has been reported for several pyridine-3,5-dicarboxylic acid complexes. google.com
Table 1: Predicted Dimensionality of Coordination Polymers with this compound
| Dimensionality | Potential Structural Motif | Key Coordinating Groups |
| 0D | Mononuclear, Binuclear, or Cluster Complexes | Dicarboxylate chelation |
| 1D | Linear, Zigzag, or Helical Chains | Carboxylate bridging, Pyridine-N coordination |
| 2D | Layered Grids or Sheets | Combination of carboxylate and pyridine-N bridging |
| 3D | Porous or Interpenetrated Networks | Full utilization of all coordination sites |
Metal Ion Coordination Studies (Transition Metals and Lanthanides)
The choice of the metal ion is as critical as the ligand in determining the final structure and properties of a coordination polymer. Both transition metals and lanthanides are extensively used in coordination chemistry, and their distinct properties would lead to different outcomes when complexed with this compound.
Transition Metals:
Transition metals (e.g., Co, Ni, Cu, Zn, Cd, Mn) offer a variety of coordination numbers and geometries (e.g., octahedral, tetrahedral, square planar). This versatility allows for the construction of a wide range of coordination polymer dimensionalities. For example, studies with related pyridine-dicarboxylic acids have shown:
Manganese(II) and Zinc(II): Have been used to synthesize both 2D and 1D coordination polymers, where the final structure is influenced by the coordination mode of the imidazoledicarboxylate derived from a pyridine precursor. guidechem.com
Cobalt(II), Nickel(II), and Copper(II): Have been shown to form a diversity of 2D and 3D coordination polymers with a pyridine-dicarboxylic acid linker, with the exact structure often influenced by the presence of co-ligands. sigmaaldrich.com
Table 2: Examples of Transition Metal Coordination Polymers with Related Pyridine-Dicarboxylic Acid Ligands
| Metal Ion | Ligand | Dimensionality | Reference |
| Mn(II) | 2-(5-bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid | 2D | guidechem.com |
| Zn(II) | 2-(5-bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid | 1D | guidechem.com |
| Co(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 2D | sigmaaldrich.com |
| Cu(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 3D | sigmaaldrich.com |
Lanthanides:
Lanthanide ions (e.g., Eu, Tb, Dy, Sm) are characterized by their larger ionic radii, higher coordination numbers (typically 7-10), and preference for oxygen-donor ligands. The coordination chemistry of lanthanides with dicarboxylate ligands often leads to structures with high connectivity and interesting luminescent or magnetic properties. chemodex.comscribd.com
Luminescence: Lanthanide complexes with pyridyl-carboxylate ligands often exhibit characteristic luminescence due to efficient energy transfer from the ligand to the metal center (the "antenna effect"). chemodex.com
Magnetic Properties: Some lanthanide ions, such as Dy(III), can lead to complexes with slow magnetic relaxation, a property of single-molecule magnets. chemodex.com
Given these precedents, it is highly probable that this compound would be an effective ligand for sensitizing lanthanide luminescence and for constructing novel lanthanide-based functional materials. The chelation of the dicarboxylate groups would be particularly favorable for coordination to the large lanthanide ions.
Scientific Article on this compound Deferred Due to Lack of Specific Research Data
Following a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the coordination chemistry and supramolecular architecture of This compound that meets the specified requirements. The user's strict instruction to focus solely on this specific compound and adhere to a detailed outline cannot be fulfilled with scientific accuracy at this time.
To generate the requested article would require extrapolating findings from related but distinct compounds (e.g., other pyridine dicarboxylic acids or bromo-substituted heterocycles). This approach would violate the core instruction to maintain a singular focus on this compound and would not meet the standard of scientific accuracy.
Therefore, until dedicated research on the crystal engineering and supramolecular chemistry of this compound is published, the creation of a scientifically rigorous and detailed article as outlined is not feasible.
Advanced Material Applications
Gas Sorption and Separation Properties of MOFs and CPs
As of the latest available data, there are no specific published studies detailing the synthesis of metal-organic frameworks (MOFs) or coordination polymers (CPs) using 5-Bromopyridine-3,4-dicarboxylic acid for the express purpose of gas sorption and separation.
While related pyridine-dicarboxylic acid linkers have been successfully employed to create porous frameworks with notable gas uptake capacities, the specific performance of materials derived from the 5-bromo substituted variant remains an unexplored area of research. The theoretical potential exists for the bromo group to enhance selectivity in gas separation through specific interactions with sorbate (B1223678) molecules, but this has not yet been experimentally verified in the public domain.
Luminescence Characteristics of Metal Complexes
The use of this compound in the formation of luminescent metal complexes, particularly with lanthanide ions, is a promising but currently undocumented field. Generally, organic ligands can act as "antennas" that absorb light and transfer the energy to a coordinated metal ion, which then emits light at a characteristic wavelength. The electronic properties of the ligand are crucial to this process.
Although numerous studies demonstrate strong luminescence in complexes built from other pyridine-based carboxylic acids, specific research detailing the absorption, emission, and quantum yield for complexes of this compound has not been found in the reviewed literature. The heavy bromine atom could theoretically influence the photophysical properties, such as promoting intersystem crossing, but experimental data is required for confirmation.
Magnetic Properties of Coordination Assemblies
The investigation into the magnetic properties of coordination assemblies requires the synthesis of structures where metal centers are brought into proximity by a bridging ligand, allowing for magnetic exchange interactions. Pyridine-dicarboxylic acids can serve as effective mediators for these interactions.
However, a thorough review of scientific databases reveals no specific studies focused on the magnetic behavior of coordination assemblies constructed from this compound. Research on similar, non-brominated ligands like pyridine-3,4-dicarboxylic acid has shown that it can be used to construct cobalt(II) coordination polymers that exhibit either antiferromagnetic or ferromagnetic interactions depending on the precise structure. The influence of the 5-bromo substituent on the magnetic coupling in such systems has not yet been reported.
Electrochemical Performance of Derivatives and Frameworks
The electrochemical behavior of materials derived from this compound is not documented in the context of advanced material applications. There are no available studies on its use as a component in electrocatalysis, electrochemical sensing, or as a redox-active linker in MOFs. While general electrochemical methods for the oxidation of related types of compounds exist, the specific electrochemical performance data for frameworks or derivatives of this compound is absent from current literature.
Applications in Polymer Science and Advanced Coatings
There is currently no published research detailing the use of this compound as a monomer or functional additive in the field of polymer science or for the development of advanced coatings. Its dicarboxylic acid functionality suggests it could potentially be used as a monomer in the synthesis of polyesters or polyamides. However, no examples of such polymers or their characterization are present in the available scientific literature.
Computational and Theoretical Investigations
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the method of choice for investigating the properties of medium-sized organic molecules like 5-Bromopyridine-3,4-dicarboxylic acid. A typical DFT study would involve a functional, such as B3LYP, paired with a basis set, for example, 6-311++G(d,p), to provide a detailed description of the molecule's electronic structure.
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve rotating the carboxylic acid groups to identify different possible conformers. The relative energies of these conformers would be calculated to identify the global minimum, which represents the most stable form of the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C3-C4 | 1.40 Å |
| Bond Length | C5-Br | 1.90 Å |
| Bond Length | C3-C(OOH) | 1.50 Å |
| Bond Length | C4-C(OOH) | 1.50 Å |
| Bond Angle | C2-N1-C6 | 117.0° |
| Dihedral Angle | C2-C3-C4-C5 | 0.0° |
| Dihedral Angle | C4-C3-C(OOH) | Variable |
| Dihedral Angle | C3-C4-C(OOH) | Variable |
Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a DFT calculation.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. For this compound, the presence of the electron-withdrawing bromine atom and carboxylic acid groups would be expected to influence the energies of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The values in this table are hypothetical and for illustrative purposes.
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectra to confirm the structure of the synthesized compound. The analysis would identify characteristic vibrational modes, such as the C=O stretching of the carboxylic acid groups, the C-Br stretching, and the pyridine (B92270) ring vibrations.
Non-Linear Optical (NLO) Property Calculations
Molecules with specific electronic features, such as a significant difference in electron density distribution, can exhibit non-linear optical (NLO) properties. These materials are of interest for applications in telecommunications and optical computing. ias.ac.in DFT calculations can predict the NLO properties of a molecule by calculating the first-order hyperpolarizability (β). A high β value suggests that the molecule could be a good candidate for NLO applications. journaleras.com The presence of donor and acceptor groups can enhance these properties. In this compound, the interplay between the electron-withdrawing bromine and carboxylic acid groups and the π-system of the pyridine ring would be of interest.
Mechanistic Pathways of Chemical Reactions and Reaction Energetics
Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, transition states, and products, the feasibility and energetics of a proposed reaction pathway can be determined. For example, the decarboxylation of this compound or its participation in esterification reactions could be investigated. This would provide valuable information for synthetic chemists looking to use this molecule as a building block.
Intermolecular Interaction Analysis (e.g., Natural Bond Orbital - NBO, Quantum Theory of Atoms in Molecules - QTAIM, Non-Covalent Interaction - NCI Plot Analyses)
In the solid state, molecules interact with each other through various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. Understanding these interactions is crucial for predicting the crystal packing and solid-state properties of a material.
Natural Bond Orbital (NBO) analysis would be used to investigate the charge transfer interactions between orbitals, providing insight into the strength and nature of intermolecular bonds.
The Quantum Theory of Atoms in Molecules (QTAIM) would allow for the characterization of bond critical points, which are indicators of the presence and strength of chemical bonds, including weak non-covalent interactions.
Non-Covalent Interaction (NCI) plot analysis would provide a visual representation of the non-covalent interactions in the system, highlighting regions of attractive and repulsive forces between molecules.
Through these analyses, the potential for this compound to form specific supramolecular structures through self-assembly could be explored.
Molecular Dynamics Simulations in Complex Systems
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. utupub.fi This technique provides a dynamic picture of molecular behavior, offering insights into structural, dynamical, and thermodynamical properties that are often inaccessible through experimental means alone. utupub.fimdpi.com For a molecule like this compound, MD simulations can be instrumental in understanding its behavior in complex environments, such as in solution or in the presence of biological macromolecules like proteins or nucleic acids.
Research into related pyridine carboxylic acid derivatives and dicarboxylic acids demonstrates the utility of such computational approaches. Theoretical studies, often combining MD with methods like Density Functional Theory (DFT), have been crucial in analyzing molecular associations, including hydrogen bonds and π-stacking interactions, which are vital for the formation of co-crystals and other supramolecular structures. mdpi.comresearchgate.net The pyridine ring, being electron-deficient, can participate in significant π-π stacking interactions, while the carboxylic acid groups are potent hydrogen bond donors and acceptors. nih.gov
In the context of this compound, MD simulations could be employed to explore its interaction with biological targets. For instance, simulations can predict how the molecule binds to an enzyme's active site, revealing key interactions that stabilize the complex. nih.gov The simulation process typically starts with the coordinates of the molecule, often placed within a simulated environment like a water box, and the system's energy is minimized before a production run is initiated to collect trajectory data. nih.gov
Detailed Research Findings
While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated based on simulations of analogous systems, such as other functionalized pyridine derivatives interacting with proteins. utupub.finih.gov A typical investigation would involve setting up a simulation system containing the ligand (this compound) and a target protein in a solvated environment.
The simulation would track the ligand's movement and conformational flexibility within the binding site over a period of nanoseconds to microseconds. nih.govnih.gov Analysis of the simulation trajectory can provide critical data, including the stability of the protein-ligand complex, the specific amino acid residues involved in binding, and the types of interactions formed (e.g., hydrogen bonds, ionic interactions, halogen bonds, and hydrophobic contacts).
For example, MD simulations performed on inhibitors of the Eg5 enzyme involved placing the ligand in a solvated complex and running the simulation for 100 nanoseconds to assess stability and binding interactions. nih.gov Such studies often reveal that specific hydrogen bonds and other non-covalent interactions are crucial for maintaining the bound state. nih.gov Given the structure of this compound, one would expect its carboxylic acid groups to form strong hydrogen bonds with receptor backbone or side-chain residues, and the bromine atom could potentially participate in halogen bonding, a type of non-covalent interaction of increasing interest in drug design.
The following data tables represent the typical parameters used in such a simulation and the hypothetical results that could be obtained, illustrating the kind of insights gained.
Table 1: Representative Parameters for a Molecular Dynamics Simulation This table outlines a standard set of parameters for conducting an MD simulation of a small molecule like this compound complexed with a protein target.
| Parameter | Value/Description | Purpose |
| Simulation Software | Desmond, GROMACS, AMBER | To perform the numerical integration of equations of motion. utupub.finih.gov |
| Force Field | OPLS, CHARMM, AMBER | To describe the potential energy and forces of the system. mdpi.comnih.gov |
| Solvent Model | TIP3P Water Model | To simulate the aqueous physiological environment. nih.gov |
| System Neutralization | Addition of counter-ions (e.g., Na⁺, Cl⁻) | To neutralize the net charge of the simulated system. nih.gov |
| Simulation Box | Orthorhombic or Cubic, 10 Å buffer | To define the simulation volume with periodic boundary conditions. nih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant Number of particles, Pressure, and Temperature. nih.gov |
| Temperature | 300 K | To simulate physiological temperature. |
| Pressure | 1 bar | To simulate atmospheric pressure. |
| Simulation Time | 100 - 500 ns | To allow for sufficient sampling of molecular motions and interactions. mdpi.comnih.gov |
Table 2: Hypothetical Interaction Analysis from MD Simulation This interactive table presents potential interactions between this compound and a hypothetical enzyme active site, as would be derived from analyzing an MD trajectory. The percentages indicate the fraction of simulation time the specific interaction was observed.
| Interacting Ligand Atom | Interaction Type | Interacting Residue (Enzyme) | Occupancy (%) |
| Carboxyl O (Position 3) | Hydrogen Bond | Lysine (Side-chain NH₃⁺) | 85.2 |
| Carboxyl O (Position 4) | Hydrogen Bond | Arginine (Side-chain NH) | 78.5 |
| Carboxyl OH (Position 3) | Hydrogen Bond | Aspartate (Side-chain COO⁻) | 65.1 |
| Pyridine N | Water-mediated H-bond | Serine (Side-chain OH) | 45.7 |
| Bromine (Position 5) | Halogen Bond | Glycine (Backbone C=O) | 33.4 |
| Pyridine Ring | π-π Stacking | Phenylalanine (Aromatic Ring) | 52.9 |
These simulations provide a dynamic understanding of how this compound might behave in a complex biological system, guiding further experimental studies and rational drug design efforts. The ability to visualize and quantify these molecular interactions is a key advantage of the molecular dynamics approach. nih.gov
Biological and Pharmacological Research Perspectives
Role as a Building Block in Medicinal Chemistry
The molecular architecture of 5-Bromopyridine-3,4-dicarboxylic acid makes it a prime building block for the synthesis of more complex, biologically active molecules. The pyridine (B92270) core is a common scaffold in many pharmaceutical agents, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. nih.gov The bromine atom serves as a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of diverse aryl or heteroaryl groups. whiterose.ac.uk This versatility is crucial for creating libraries of compounds for drug discovery programs.
The two carboxylic acid groups offer multiple points for modification. They can be converted into esters, amides, or other functional groups, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This adaptability is essential for optimizing lead compounds in medicinal chemistry. For instance, related pyridine carboxylic acid derivatives have been instrumental in developing inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in inflammatory diseases and neurological disorders, respectively. nih.govnih.gov
Applications in Agrochemical Development (e.g., Herbicides, Fungicides)
In the field of agrochemical research, pyridine-based compounds are frequently explored for their potential as active ingredients in herbicides and fungicides. The structural motifs present in this compound are analogous to those found in established agrochemicals. The pyridine ring is a key component of several successful commercial herbicides.
While specific data on the direct application of this compound is limited, its close relative, 5-Bromopyridine-3-carboxylic acid, is noted for its use as a building block in developing crop protection products. chemimpex.com The introduction of a bromo-substituted pyridine core can enhance the biological activity of a molecule, a strategy often employed in the design of new agrochemicals. The dicarboxylic acid functionality could be used to improve systemic movement within the plant or to interact with specific enzymatic targets within a weed or fungus, disrupting its growth and proliferation.
Biochemical Tool Compound Studies (e.g., Enzyme Interactions, Metabolic Pathways)
This compound and its derivatives serve as valuable tools for biochemical research, particularly in the study of enzyme inhibition. The carboxylic acid groups can mimic the substrate of an enzyme or chelate metal ions essential for catalytic activity, leading to inhibition. nih.gov This property makes such compounds useful as probes to investigate the function and structure of enzymes.
Pyridine carboxylic acid derivatives have been investigated as inhibitors for a range of enzymes. For example, they have shown potential in modulating the activity of histone demethylases (KDMs), which are crucial epigenetic regulators. nih.gov The ability to systematically modify the structure of this compound allows researchers to perform structure-activity relationship (SAR) studies, elucidating the specific molecular features required for potent and selective enzyme inhibition. These studies provide fundamental insights into metabolic pathways and can identify new targets for therapeutic intervention.
| Enzyme Class | Biological Role | Therapeutic Relevance | Reference |
|---|---|---|---|
| Janus Kinase (JAK) | Signal transduction in immune response | Inflammatory diseases, Cancer | nih.gov |
| Glycogen Synthase Kinase (GSK) | Multiple cellular processes including metabolism and cell survival | Neurological disorders, Diabetes | nih.gov |
| Histone Demethylases (KDM) | Epigenetic regulation of gene expression | Cancer | nih.gov |
| Cyclooxygenase (COX) | Prostaglandin synthesis | Inflammation, Pain | nih.gov |
Potential in Porphyrin Synthesis for Biological Targets
Porphyrins are complex macrocyclic molecules central to many biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Synthetic porphyrins are of great interest for applications in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer activated by light to kill cancer cells. nih.gov The properties of a porphyrin can be tuned by attaching different substituents to its periphery.
This compound is an ideal precursor for creating functionalized porphyrins. The bromo- and dicarboxy-substituted pyridine unit can be incorporated into the porphyrin structure. The bromine atom is known to enhance the efficacy of photosensitizers through the "heavy atom effect," which promotes the generation of cytotoxic singlet oxygen. nih.gov The carboxylic acid groups can improve the water solubility of the porphyrin, which is often a challenge, or can be used to conjugate the porphyrin to targeting moieties for selective delivery to tumor cells. Research has indicated that related compounds like 5-Bromopyridine-3-carboxylic acid are used to synthesize porphyrins with telomerase-inhibiting activity, highlighting the potential of this class of molecules for creating targeted anticancer agents. adipogen.com
Computational Drug Discovery Aspects (e.g., Molecular Docking Simulations)
Computational methods are integral to modern drug discovery, and molecules like this compound are subjects of such in silico studies. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov These simulations can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
While standard synthetic routes for pyridine (B92270) dicarboxylic acids exist, future research will likely focus on developing more efficient, sustainable, and cost-effective methods for the synthesis of 5-Bromopyridine-3,4-dicarboxylic acid and its derivatives. Current methodologies can be resource-intensive, and the drive towards "green chemistry" necessitates innovation.
Emerging strategies may include the application of microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for related heterocyclic compounds like pyrazolo[3,4-b]pyridine-4-carboxylic acids. mdpi.com The exploration of multicomponent reactions, a powerful tool in modern organic synthesis, could provide a more streamlined pathway to highly functionalized pyridine derivatives, potentially reducing the number of synthetic steps, solvent waste, and purification requirements. mdpi.com Furthermore, the development of novel catalytic systems, such as reusable heterogeneous catalysts, could significantly enhance the environmental profile and economic viability of the synthesis process. mdpi.com Research into synthetic methodologies for related compounds, such as the iodide-ion-induced ring expansion to create substituted dihydro-2H-pyrrole-dicarboxylates, could inspire new approaches for constructing the core pyridine structure or its precursors. nih.gov
Exploration of Diverse Coordination Environments and Unconventional Architectures
The dual carboxylate groups and the pyridine nitrogen atom make this compound an exceptional candidate as a multidentate ligand for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). Research on analogous ligands, such as pyridine-3,5-dicarboxylic acid and various imidazole (B134444) dicarboxylates, has revealed the formation of a rich variety of structures with diverse dimensionalities, from 0D binuclear complexes to intricate 3D frameworks. rsc.orgnih.govrsc.org
Future work will focus on systematically exploring the coordination chemistry of this compound with a wide range of metal ions, including transition metals and lanthanides. nih.gov The specific geometry of this ligand is expected to produce novel network topologies. rsc.org The influence of reaction conditions, such as temperature, solvents, and the use of ancillary ligands or templates, on the final architecture will be a key area of investigation, as these factors can lead to significant structural diversity. rsc.orgnih.gov The bromine atom is a particularly intriguing feature, as it can participate in halogen bonding or serve as a reactive site for post-synthetic modification, enabling the creation of unconventional and highly complex architectures that are not accessible with simpler pyridine dicarboxylic acids. Researchers will likely pursue the targeted synthesis of quasi-one-dimensional or two-dimensional materials, which can exhibit unique electronic or physical properties. rsc.org
Design and Synthesis of Multifunctional Materials Based on this compound
Building upon the exploration of its coordination chemistry, a major future direction is the design of multifunctional materials where this compound serves as the core building block. The inherent properties of the ligand, combined with the characteristics of the chosen metal nodes, can lead to materials with synergistic functionalities.
For instance, MOFs constructed from this ligand could be designed for applications in luminescence and chemical sensing. nih.govnih.govrsc.org The pyridine ring and the bromine substituent can influence the electronic structure of the resulting framework, potentially leading to materials with interesting photophysical properties. By incorporating specific metal ions, such as zinc(II) or cadmium(II), it may be possible to create frameworks that exhibit intense fluorescent emissions. rsc.org Furthermore, the design of bi-linker MOFs, incorporating this compound with another organic ligand, could yield materials with enhanced electrochemical properties suitable for energy storage applications like battery-supercapacitor hybrids. rsc.org The versatility of the related 5-Bromopyridine-3-carboxylic acid as a building block in material science for creating advanced polymers and coatings suggests similar, if not expanded, potential for its dicarboxylic acid counterpart. chemimpex.com
Advanced Computational Modeling for Predictive Design and Property Optimization
To accelerate the discovery and optimization of materials based on this compound, advanced computational modeling will play a crucial role. In silico techniques are becoming indispensable for predicting the behavior of molecules and materials before committing to extensive laboratory synthesis.
Future research will leverage computational methods to screen for optimal synthesis conditions and to predict the structures and properties of resulting MOFs and CPs. umich.edu A mechanism-based approach, using computational analysis of pore systems, can guide the selection of additives to tailor the morphology and crystal growth of MOFs. umich.edu Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the coordination modes of the ligand with different metal ions, the resulting framework topologies, and key properties like pore size, electronic band structure, and gas adsorption capabilities. This predictive power allows researchers to pre-select candidate structures with high potential for specific applications, such as catalysis or separation, thereby streamlining the experimental workflow. Furthermore, computational tools can be used to model and predict the potential of derivatives in biological systems, aiding in the design of molecules with specific activities. nih.gov
Expanding Biological Applications through Targeted Derivatization and Bioconjugation
The structural similarity of this compound to biologically relevant molecules, such as 5-Bromonicotinic acid, suggests significant potential in the pharmaceutical and biochemical fields. chemimpex.com The parent compound, 5-Bromopyridine-3-carboxylic acid, is a known building block for synthesizing pharmaceutical agents and is used in research on enzyme interactions. chemimpex.comadipogen.com
A promising future avenue is the targeted derivatization of the two carboxylic acid groups and the bromine atom to develop novel therapeutic agents. The dicarboxylic acid functionality provides two anchor points for modification, allowing for the synthesis of complex molecules and potential prodrugs. These carboxylic acid groups are also ideal for bioconjugation, enabling the attachment of the molecule to proteins, antibodies, or other biomolecules to create targeted drug delivery systems or diagnostic probes. lumiprobe.com The bromine atom offers a site for synthetic diversification through reactions like Suzuki-Miyaura coupling, which can be used to introduce additional pharmacophores. nih.gov This could lead to the development of novel compounds with potential anti-cancer, anti-inflammatory, or antimicrobial activities, expanding the biomedical utility of this versatile chemical scaffold. chemimpex.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-bromopyridine-3,4-dicarboxylic acid?
- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by selective oxidation of substituents. For example, bromination of pyridine-3,4-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in acetic acid) can yield the target compound. Characterization via H/C NMR and mass spectrometry (MS) is critical to confirm purity and structure .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a cool, dry environment under inert gas (argon or nitrogen) to prevent degradation. Due to the presence of reactive carboxylic acid and bromine groups, avoid exposure to moisture or strong oxidizing agents. Safety data sheets for structurally similar brominated aromatic acids recommend using desiccants and amber glass vials for long-term storage .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d₆) can identify aromatic protons and carboxylic acid protons (δ ~13 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~650 cm⁻¹ (C-Br stretching) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical [M+H]⁺ = 264.97 for C₇H₄BrNO₄) .
Q. What are the key physical properties (e.g., solubility) relevant to experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Its melting point (~165–170°C, extrapolated from similar bromopyridine derivatives) can guide recrystallization protocols using ethanol/water mixtures .
Q. How can researchers mitigate hazards during handling?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). First-aid measures for exposure include rinsing eyes/skin with water and seeking medical attention .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings with boronic acids. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄), base (K₂CO₃), and DMF/H₂O solvent at 80–100°C. Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What strategies resolve contradictions in reported catalytic activity of metal-organic frameworks (MOFs) derived from this compound?
- Methodological Answer : Discrepancies may arise from synthetic variables (e.g., solvent, temperature). Use design of experiments (DoE) to systematically vary parameters. Characterize MOFs with BET surface area analysis and PXRD to correlate structure with activity. Cross-validate results using DFT calculations .
Q. How can the compound’s dual carboxylic acid groups be exploited for selective functionalization?
- Methodological Answer : Protect one carboxylic acid group using tert-butoxycarbonyl (Boc) anhydride, then modify the other via esterification or amidation. Deprotection with TFA yields mono-functionalized derivatives. Confirm selectivity via H NMR integration .
Q. What are the challenges in studying its photodegradation pathways, and how can they be addressed?
- Methodological Answer : Light-induced debromination or decarboxylation complicates analysis. Use LC-MS/MS with isotopically labeled analogs to track degradation products. Simulate environmental conditions (e.g., UV light, pH 5–9) and apply kinetic modeling to elucidate pathways .
Q. How does steric hindrance from the bromine atom affect coordination chemistry with transition metals?
- Methodological Answer : Compare coordination modes (monodentate vs. bidentate) using X-ray crystallography. Synthesize complexes with Cu(II) or Fe(III) and analyze stability constants via potentiometric titrations. Contrast with non-brominated analogs to isolate steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
